

# Triisononanoin as a Vehicle for Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Triisononanoin**, a triester of glycerin and isononanoic acid, is a non-greasy emollient and solvent with a favorable safety profile, making it an attractive candidate as a vehicle in advanced drug delivery systems. Its hydrophobic nature allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in pharmaceutical formulation. This document provides detailed application notes and protocols for utilizing **Triisononanoin** in the development of nanoemulsions and self-emulsifying drug delivery systems (SEDDS) for topical and oral administration. While extensive public data on **Triisononanoin** in pharmaceutical formulations is limited, the following protocols are based on established methodologies for similar triglyceride-based vehicles and can be adapted for its use.

# **Key Characteristics of Triisononanoin**



| Property      | Description                                                        | Reference |
|---------------|--------------------------------------------------------------------|-----------|
| Chemical Name | Propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate)                 | -         |
| INCI Name     | Triisononanoin                                                     | -         |
| Appearance    | Clear, odorless liquid                                             |           |
| Functions     | Skin conditioning, emollient, solvent, viscosity controlling agent |           |
| Solubility    | Insoluble in water, soluble in oils and organic solvents.          | -         |

# **Applications in Drug Delivery**

**Triisononanoin**'s properties make it a suitable lipid phase for various drug delivery platforms:

- Nanoemulsions: As the oil core in oil-in-water (o/w) nanoemulsions, Triisononanoin can
  encapsulate lipophilic drugs, enhancing their stability and facilitating their transport across
  biological membranes.
- Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, Triisononanoin
  can act as the oily phase that, upon gentle agitation in an aqueous medium like the
  gastrointestinal tract, spontaneously forms a fine emulsion, improving the dissolution and
  absorption of poorly soluble drugs.

# **Experimental Protocols**

# Protocol 1: Formulation of a Triisononanoin-Based Nanoemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.

#### 1. Materials:

### Methodological & Application





- Active Pharmaceutical Ingredient (API) Poorly water-soluble (e.g., a corticosteroid or an antifungal agent)
- Triisononanoin (Oil Phase)
- Surfactant (e.g., Polysorbate 80)
- Co-surfactant (e.g., Transcutol® P)
- Purified Water (Aqueous Phase)

#### 2. Equipment:

- Magnetic stirrer with heating plate
- High-pressure homogenizer
- Particle size analyzer
- Zeta potential analyzer

#### 3. Procedure:

- Preparation of the Oil Phase:
- Accurately weigh the required amount of the API and dissolve it in Triisononanoin with the aid of gentle heating (not exceeding 40°C) and stirring until a clear solution is obtained.
- Add the co-surfactant to the oil phase and mix thoroughly.
- Preparation of the Aqueous Phase:
- Dissolve the surfactant in purified water with gentle stirring.
- Formation of the Pre-emulsion:
- Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 1000-2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
- High-Pressure Homogenization:
- Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
- Cool the resulting nanoemulsion to room temperature.
- Characterization:



- Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion.
- Determine the encapsulation efficiency of the API.

Table 1: Example Formulation and Characterization Data for a **Triisononanoin**-Based Nanoemulsion

| Parameter                  | Value        |
|----------------------------|--------------|
| Composition                |              |
| API                        | 1% (w/w)     |
| Triisononanoin             | 10% (w/w)    |
| Polysorbate 80             | 15% (w/w)    |
| Transcutol® P              | 5% (w/w)     |
| Purified Water             | q.s. to 100% |
| Characterization           |              |
| Mean Droplet Size          | 150 ± 5 nm   |
| Polydispersity Index (PDI) | < 0.2        |
| Zeta Potential             | -25 ± 2 mV   |
| Encapsulation Efficiency   | > 90%        |

# Protocol 2: Formulation of a Triisononanoin-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a liquid SEDDS formulation for oral delivery of a poorly water-soluble drug.

#### 1. Materials:

- Active Pharmaceutical Ingredient (API) Poorly water-soluble (e.g., a BCS Class II drug)
- Triisononanoin (Oil Phase)
- Surfactant (e.g., Cremophor® EL)



- Co-surfactant (e.g., Propylene Glycol)
- 2. Equipment:
- Vortex mixer
- Water bath
- UV-Vis Spectrophotometer
- 3. Procedure:
- Solubility Studies:
- Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients. **Triisononanoin** would be evaluated as a potential oil phase.
- Construction of Ternary Phase Diagrams:
- Prepare a series of formulations with varying ratios of oil (Triisononanoin), surfactant, and co-surfactant.
- Visually observe the self-emulsification properties of each formulation upon dilution with water to identify the optimal concentration ranges that form stable nanoemulsions.
- Preparation of the SEDDS Formulation:
- Accurately weigh the required amounts of Triisononanoin, surfactant, and co-surfactant in a glass vial.
- Heat the mixture in a water bath at 40°C to ensure homogeneity.
- Add the API to the mixture and vortex until a clear solution is obtained.
- Characterization:
- Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and record the time taken to form a clear or slightly bluish-white emulsion.
- Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion after dilution.
- Drug Content: Assay the amount of API in the formulation.

Table 2: Example Formulation and Characterization Data for a Triisononanoin-Based SEDDS



| Parameter                          | Value       |
|------------------------------------|-------------|
| Composition                        |             |
| API                                | 50 mg/g     |
| Triisononanoin                     | 30% (w/w)   |
| Cremophor® EL                      | 50% (w/w)   |
| Propylene Glycol                   | 20% (w/w)   |
| Characterization                   |             |
| Self-Emulsification Time           | < 1 minute  |
| Mean Droplet Size (after dilution) | 100 ± 10 nm |
| Polydispersity Index (PDI)         | < 0.3       |
| Drug Content                       | 99.5 ± 0.5% |

## **Protocol 3: In Vitro Drug Release Study**

This protocol describes a dialysis bag method to evaluate the in vitro release of an API from a **Triisononanoin**-based formulation.

#### 1. Materials and Equipment:

- Triisononanoin-based formulation (Nanoemulsion or SEDDS)
- Dialysis membrane (with appropriate molecular weight cut-off)
- Phosphate buffered saline (PBS, pH 7.4) as release medium
- Magnetic stirrer
- HPLC or UV-Vis Spectrophotometer

#### 2. Procedure:

- Soak the dialysis membrane in the release medium for 12 hours before use.
- Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.
- · Seal both ends of the dialysis bag.



- Immerse the bag in a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analyze the withdrawn samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released over time.

### **Protocol 4: In Vitro Skin Permeation Study**

This protocol outlines the use of Franz diffusion cells to assess the skin permeation of an API from a topical **Triisononanoin**-based nanoemulsion.

- 1. Materials and Equipment:
- Triisononanoin-based nanoemulsion
- Excised human or animal skin (e.g., porcine ear skin)
- Franz diffusion cells
- Receptor medium (e.g., PBS with a solubilizing agent)
- Water bath with circulator
- HPLC or other suitable analytical instrument

#### 2. Procedure:

- Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
- Apply a known amount of the nanoemulsion formulation to the skin surface in the donor compartment.
- At specific time points, collect samples from the receptor compartment and replace with fresh medium.
- At the end of the study, dismantle the cell, and wash the skin surface to remove any unpenetrated formulation.
- Analyze the drug concentration in the collected samples to determine the cumulative amount of drug permeated per unit area.
- The skin can be further processed to determine the amount of drug retained in different skin layers.



### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the formulation and evaluation of a **Triisononanoin**-based nanoemulsion.





Click to download full resolution via product page

Caption: Development process for a **Triisononanoin**-based Self-Emulsifying Drug Delivery System (SEDDS).





#### Click to download full resolution via product page

 To cite this document: BenchChem. [Triisononanoin as a Vehicle for Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632803#triisononanoin-as-a-vehicle-for-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com